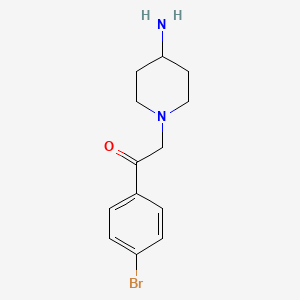
2-(4-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
説明
2-(4-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, commonly known as 4-APB, is a chemical compound derived from the aminopiperidine family. It is a synthetic derivative of the neurotransmitter dopamine and is used in scientific research applications. 4-APB is known to have a range of biochemical and physiological effects and is widely used in laboratory experiments.
科学的研究の応用
4-APB has a range of scientific research applications. It has been used to study the effects of dopamine on the brain, as well as its potential therapeutic applications. It has also been used to study the effects of drugs on the central nervous system. In addition, 4-APB has been used to study the effects of dopamine on reward-related behavior, as well as its potential role in addiction.
作用機序
4-APB acts as a dopamine agonist, meaning that it binds to the dopamine receptors in the brain and activates them. This activation of the dopamine receptors leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of the dopamine receptors by 4-APB leads to a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, as well as increase the activity of dopamine-releasing neurons. In addition, 4-APB has been shown to increase levels of the neurotransmitter serotonin, as well as increase levels of the hormone oxytocin.
実験室実験の利点と制限
The use of 4-APB in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be done in a relatively short amount of time. In addition, 4-APB is relatively stable, meaning that it can be stored for long periods of time without degradation. However, there are some limitations to the use of 4-APB in laboratory experiments. It is not as potent as other dopamine agonists, and therefore may not produce the desired effects in some experiments.
将来の方向性
There are a number of potential future directions for the use of 4-APB in scientific research. One potential application is the use of 4-APB to study the effects of dopamine on learning and memory. In addition, 4-APB could be used to study the effects of dopamine on reward-related behavior and its potential role in addiction. Another potential application is the use of 4-APB to study the effects of dopamine on mood and anxiety disorders. Finally, 4-APB could be used to study the effects of dopamine on cognitive function and its potential therapeutic applications.
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWMOUTFIEYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B1464838.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)
![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464853.png)
![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464854.png)
![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)